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Compound of Interest

Compound Name: 3-(5-p-Tolyl-furan-2-yl)-acrylic acid

CAS No.: 62806-32-0

Cat. No.: B11769675

Get Quote

Welcome to the analytical support hub for furan chemistry. As a Senior Application Scientist, I have designed this center to address the unique challen

possess an electron-rich, heteroaromatic oxygen system, they exhibit distinct spectroscopic behaviors and acute sensitivities to environmental condit

This guide moves beyond basic troubleshooting by explaining the causality behind experimental failures and providing self-validating protocols to ens

Section 1: Structural Elucidation via NMR Spectroscopy
Challenge: Distinguishing substitution patterns (e.g., 2,3- vs. 2,5-disubstituted furans) is notoriously difficult due to overlapping signals in the 6.0–7.5 p

FAQ 1: Why are my furan ring protons showing unexpected multiplets instead of clean do
Answer: Furan ring protons exhibit significant long-range coupling (e.g., 4J and 5J couplings across the oxygen atom). Unlike standard benzenoid sys

Furthermore, the α -protons (positions 2 and 5) are highly deshielded by the adjacent oxygen, while the β -protons (positions 3 and 4) are relatively sh

Quantitative Data: Furan NMR Parameters
To assist in rapid spectral assignment, the following table summarizes the typical quantitative NMR parameters for unsubstituted and substituted furan

Position 1 H Chemical Shift (ppm) 13 C Chemical Shif

C-2 / C-5 ( α ) 7.20 – 7.60 140.0 – 145.0

C-3 / C-4 ( β ) 6.20 – 6.50 105.0 – 115.0

Protocol: Self-Validating NMR Acquisition for Complex Furans
Sample Preparation: Dissolve 5–10 mg of the furan derivative in 0.6 mL of a non-coordinating, anhydrous deuterated solvent (e.g., CDCl 3​or C 6​D 

silencing your 1 H signals[1].

Acquisition: Acquire a standard 1D 1 H spectrum with a minimum of 16 scans. Follow immediately with a 2D COSY (Correlation Spectroscopy) exp

Validation Checkpoint: Examine the cross-peaks in the COSY spectrum. A true furan system will show distinct cross-peaks for the weak 4J coupling

may be looking at a non-aromatic impurity.

Section 2: Mass Spectrometry (MS) Fragmentation Dynamics
Challenge: Electron Ionization (EI) and Electrospray Ionization (ESI) often yield highly fragmented spectra for furans, complicating the identification of

FAQ 2: In GC-MS, why is the base peak of my furan-2-carboxylate ester at m/z 95, with the
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Answer: The ester linkage in furan-2-carboxylates undergoes rapid α -cleavage, losing the alkoxy radical to form a highly stable furoylium cation (m/z 

toward its formation, heavily depleting the parent molecular ion[2]. Subsequent fragmentation involves the loss of neutral carbon monoxide (CO) to yie
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Mass spectrometry fragmentation pathway of furan-2-carboxylic acid esters.

Section 3: Chemical Stability and Acid-Catalyzed Degradation
Challenge: Furans are highly susceptible to acid-catalyzed ring opening. This often leads to unexplained polymerization or the formation of 1,4-dicarb

FAQ 3: My furan derivative degrades completely when purified on standard silica gel. Wh
Answer: Standard silica gel is inherently acidic (pH ~4.5-5.5). The electron-rich furan ring is easily protonated at the α -carbon, which is the rate-limitin

rapidly attacked by ambient moisture. This initiates a cascade that cleaves the ether bond, opening the ring into a 1,4-diketone[3]. These diketones th
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Acid-catalyzed ring-opening and degradation mechanism of furan derivatives.

Protocol: Stabilized Purification Workflow for Acid-Sensitive Furans
Quench and Buffer: Terminate your reaction using a mild, buffered aqueous solution (pH 7.5–8.5), such as saturated NaHCO 3​. Causality: This neu

Biphasic Extraction: Extract the crude mixture using a non-polar organic solvent (e.g., Hexanes or EtOAc). Dry over anhydrous Na 2​SO 4​(avoid Mg

Column Neutralization: Prior to loading the sample, flush your silica gel column with 1-2 column volumes of eluent containing 1% Triethylamine (Et 

neutral and safe for furans.

Validation Checkpoint (2D-TLC): Spot your purified fraction on a TLC plate, elute it, let it dry, rotate the plate 90 degrees, and elute again. If the com

degrading on the silica.
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Stabilized purification workflow for acid-sensitive furan compounds.

Section 4: Drug Development: Bioactivation & Atomic Editing
Challenge: In pharmaceutical development, furan rings are notorious "structural alerts." They can undergo Cytochrome P450-mediated epoxidation, f

drug reactions (IADRs)[4].

FAQ 4: How can I determine if my furan-containing drug candidate will undergo toxic bioa
Answer: Not all furans are toxic; bioactivation is heavily dependent on the electron density of the ring. Electron-withdrawing groups (e.g., halogens, ca

If your candidate is prone to bioactivation, modern drug discovery is utilizing "atomic editing" techniques. This light-driven breakthrough allows resear

in a single step[5]. This preserves the overall pharmacological geometry while completely eliminating the epoxidation toxicity alert.

Quantitative Data: Bioactivation Status of Furan-Containing Drugs
Computational models and empirical data separate bioactivated vs. non-bioactivated furan drugs based on structural electronics[4].

Drug Name Therapeutic Class Bioactivation Statu

Furosemide Loop Diuretic Bioactivated

Methoxsalen Psoriasis Treatment Bioactivated

Ranitidine H2 Receptor Antagonist Not Bioactivated

Nitrofurantoin Antibiotic Not Bioactivated
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While

this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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